molecular formula C19H24N2 B5036893 1-phenyl-4-(2-phenylpropyl)piperazine

1-phenyl-4-(2-phenylpropyl)piperazine

Cat. No. B5036893
M. Wt: 280.4 g/mol
InChI Key: QLFDXJUIELKWRJ-UHFFFAOYSA-N
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Description

1-phenyl-4-(2-phenylpropyl)piperazine, commonly known as PPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological effects on the central nervous system.

Scientific Research Applications

Therapeutic Agent Development

  • Dopamine Transporter Ligands : A study developed hydroxylated derivatives of 1-phenyl-4-(2-phenylpropyl)piperazine analogs as potential therapeutic agents for treating cocaine abuse. These compounds showed substantial enantioselectivity and high affinity for the dopamine transporter (Hsin et al., 2002).

  • Antidepressant Properties : The synthesis of certain piperazine derivatives, including 1-phenyl-4-(2-phenylpropyl)piperazine, has been explored for potential antidepressant activities. These compounds were evaluated for their ability to interact with serotonin and dopamine receptors, showing promising results (Boyfield et al., 1996).

Chemical Synthesis and Modification

  • Synthesis Improvement : Efforts have been made to develop robust processes for synthesizing 1-phenyl-4-(2-phenylpropyl)piperazine in kilogram quantities. These processes aimed to improve overall yield and reduce environmental impact (Ironside et al., 2002).

  • Derivative Development : Research into the synthesis of new derivatives of 1-phenyl-4-(2-phenylpropyl)piperazine for various applications, including antitumor and antimicrobial activities, has been conducted. These derivatives display a range of biological activities and potential therapeutic uses (Yurttaş et al., 2014).

Metabolism and Biological Activity

  • Metabolite Identification : Studies have identified and synthesized metabolites of compounds related to 1-phenyl-4-(2-phenylpropyl)piperazine, providing insights into their metabolic pathways and potential biological activities (Uldam et al., 2011).

  • substituted-43hydroxyphenylpiperazines-pure-opioid-carroll/d046f157b8755e188fb9be16e6a68fac/?utm_source=chatgpt).

properties

IUPAC Name

1-phenyl-4-(2-phenylpropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-17(18-8-4-2-5-9-18)16-20-12-14-21(15-13-20)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFDXJUIELKWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-(2-phenylpropyl)piperazine

Synthesis routes and methods

Procedure details

According to GP, 2.22 mmol (=0.36 g=0.34 ml) of phenylpiperazine and 2.22 mmol (=0.26 g=0.29 ml) of α-methylstyrene are reacted with 5 mol % (=0.111 mmol=70 μl) of n-BuLi solution. Column-chromatographic separation with ethyl acetate/n-hexane (3:1) gives the product 1-phenyl-4-(2-phenylpropyl)piperazine as a light-yellow solid.
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step Two
Quantity
70 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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